![molecular formula C21H23ClN2O2 B2937685 4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941954-21-8](/img/structure/B2937685.png)
4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound , have been studied for their antiviral properties. Specifically, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of these compounds, such as the indole nucleus, play a crucial role in their interaction with viral components, potentially blocking the replication process of the virus.
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. The compound’s ability to bind with high affinity to multiple receptors can be leveraged to develop new derivatives with enhanced anti-inflammatory responses .
Anticancer Applications
Indole derivatives have been found to possess anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of cell proliferation. The compound’s structural framework allows for the design of targeted therapies against specific cancer types .
Anti-HIV Effects
Some novel indolyl derivatives have been reported to perform well in molecular docking studies as anti-HIV-1 agents. These compounds can be designed to interfere with the life cycle of the HIV virus, offering a potential pathway for the development of new HIV treatments .
Antioxidant Effects
The indole nucleus is also associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress, which can lead to various chronic diseases. The compound’s ability to scavenge free radicals makes it a candidate for further research in this area .
Antimicrobial Activity
Research has indicated that indole derivatives can exhibit antimicrobial activity against a range of bacteria and fungi. This is particularly important in the era of antibiotic resistance, as new compounds are needed to combat resistant strains .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in antitubercular activity. The compound could be used as a scaffold for developing new drugs to treat tuberculosis .
Antidiabetic Potential
Indole derivatives have been explored for their antidiabetic potential. They may work by modulating various pathways involved in glucose metabolism, offering a new approach to managing diabetes .
Mechanism of Action
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, including its chemical structure, the route of administration, and the individual’s physiological condition.
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s stability, solubility, and overall bioactivity. For example, boronic acids and their esters, which are often used in drug design, are known to be only marginally stable in water .
properties
IUPAC Name |
4-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSABSQIWLVYSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |
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